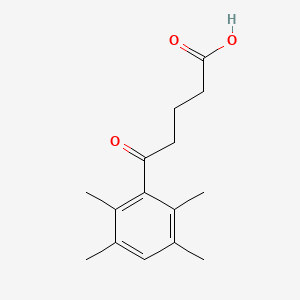

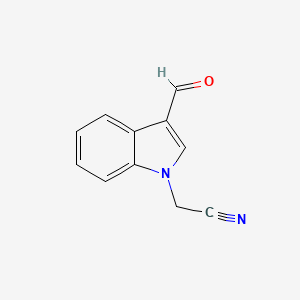

5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, structure, and properties, which can provide insights into the analysis of similar compounds. The first paper describes the synthesis of oxovanadium(IV) complexes with Schiff bases derived from substituted phenyl compounds, which suggests a method that could potentially be adapted for synthesizing derivatives of 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid . The second paper focuses on the synthesis and structural analysis of a triazole derivative, which, while not the same, shares some structural features with the compound of interest .

Synthesis Analysis

The synthesis of oxovanadium(IV) complexes as described in the first paper involves the condensation of substituted phenyl-hydrazino-thiadiazoles with indoline-2,3-dione in ethanol, using sodium acetate . This method indicates the potential for creating a variety of substituted phenyl compounds, which could be relevant for synthesizing the tetramethylphenyl moiety of the compound . The second paper does not provide direct synthesis methods applicable to 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid but does detail the alkylation and nitration reactions of a triazole compound, which could be useful in functional group transformations for related compounds .

Molecular Structure Analysis

The structure of the oxovanadium(IV) complexes was confirmed using various spectral techniques, suggesting a square-pyramidal geometry . Although this does not directly relate to the structure of 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid, it does highlight the importance of spectral techniques in determining molecular geometry. The second paper provides an experimental and computational analysis of the structure of a triazole compound, which could serve as a model for analyzing the structure of similar compounds through X-ray diffraction and quantum-chemical calculations .

Chemical Reactions Analysis

The oxovanadium(IV) complexes described in the first paper exhibit significant antimicrobial effects, which are higher than those of the free ligands . This suggests that the complexation of the ligands with metals can enhance their biological activity, a factor that could be considered when studying the chemical reactions of 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid and its derivatives. The second paper discusses the reactivity of the triazole compound, including alkylation, nitration, and conversion into acid chloride and substituted amide . These reactions provide a basis for understanding the reactivity of carboxylic acid derivatives and could inform the chemical reactions analysis of the compound of interest.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid, they do provide data on related compounds. The oxovanadium(IV) complexes have been characterized by micro-analytical data, magnetic susceptibility, and spectral techniques, and were found to have nano-sized particle dimensions . The triazole compound's properties were elucidated through experimental and computational methods, which could be applied to determine the properties of similar compounds . These analyses are crucial for understanding the behavior of compounds under various conditions and for predicting their reactivity and stability.

科学的研究の応用

Metabolism and Environmental Biodegradation

Research into the metabolic pathways of organic compounds in microorganisms has identified complex processes involving compounds structurally related to 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid. For instance, the metabolism of biphenyl by Pseudomonas putida results in the formation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, showcasing the microbial ability to break down aromatic compounds, which could be relevant for environmental bioremediation efforts (Catelani et al., 1973).

Biochemical Signaling and Metabolism

The study of brown and beige adipose tissues has unveiled their roles as distinct endocrine organs that can regulate systemic metabolism through metabolites like 3-methyl-2-oxovaleric acid. This discovery highlights the potential therapeutic targets for obesity and metabolic diseases, indicating the broader implications of oxovaleric acid derivatives in metabolic regulation (Whitehead et al., 2021).

Chemical Synthesis and Material Science

In the field of chemical synthesis, oxovanadium citrates and homocitrates complexed with N-heterocycle ligands have been developed, presenting novel inorganic compounds that could be used in catalysis or as precursors for advanced materials. This research demonstrates the versatility of oxovaleric acid derivatives in forming complex structures with potential applications in catalysis and materials science (Chen et al., 2008).

Pharmaceutical Development

The structure-activity relationship study of β-oxidation resistant indole-based 5-oxo-6,8,11,14-eicosatetraenoic acid receptor antagonists showcases the application of oxovaleric acid derivatives in designing new therapeutic agents. These compounds have shown promise as potential treatments for inflammatory diseases, underscoring the medicinal chemistry applications of these derivatives (Ye et al., 2017).

Environmental Chemistry

Studies have also explored the degradation and transformation of organic compounds in environmental settings. For example, the bacterial degradation of flavonoids leading to the production of 5-(3,4-dihydroxyphenyl)-4-hydroxy-3-oxovalero-delta-lactone by a Pseudomonas sp. This research offers insights into the natural breakdown processes of complex organic molecules and their potential impact on environmental chemistry (Jeffrey et al., 1972).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-oxo-5-(2,3,5,6-tetramethylphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-8-10(2)12(4)15(11(9)3)13(16)6-5-7-14(17)18/h8H,5-7H2,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBHNGBICHGXPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)CCCC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350185 |

Source

|

| Record name | 5-(2,3,5,6-TETRAMETHYLPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid | |

CAS RN |

719295-43-9 |

Source

|

| Record name | 5-(2,3,5,6-TETRAMETHYLPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

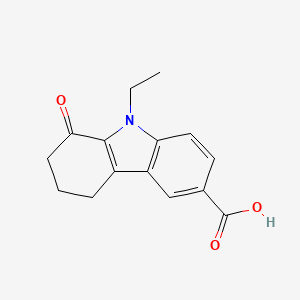

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)

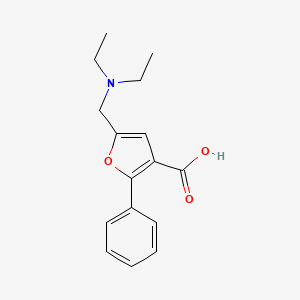

![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)

![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)

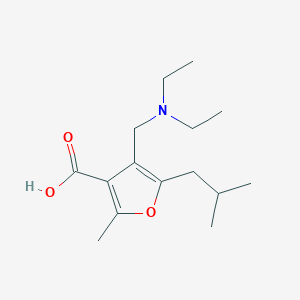

![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)